8-((4-benzylpiperazin-1-yl)methyl)-6H-[1,3]dioxolo[4,5-g]chromen-6-one
Description
8-((4-Benzylpiperazin-1-yl)methyl)-6H-[1,3]dioxolo[4,5-g]chromen-6-one is a synthetic coumarin derivative featuring a [1,3]dioxolo[4,5-g]chromen-6-one core substituted at the 8-position with a (4-benzylpiperazin-1-yl)methyl group. The [1,3]dioxolo[4,5-g]chromen-6-one scaffold is notable for its presence in natural products (e.g., wharangin from Spinacia oleracea) and synthetic derivatives with diverse biological activities, including cytotoxicity, monoamine oxidase (MAO) inhibition, and anti-parkinsonian effects.
Properties
IUPAC Name |
8-[(4-benzylpiperazin-1-yl)methyl]-[1,3]dioxolo[4,5-g]chromen-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O4/c25-22-10-17(18-11-20-21(27-15-26-20)12-19(18)28-22)14-24-8-6-23(7-9-24)13-16-4-2-1-3-5-16/h1-5,10-12H,6-9,13-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXPLAPMEBIXONW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)CC3=CC(=O)OC4=CC5=C(C=C34)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 8-((4-benzylpiperazin-1-yl)methyl)-6H-[1,3]dioxolo[4,5-g]chromen-6-one typically involves multiple steps, starting from readily available starting materials. The synthetic route generally includes the formation of the chromen-6-one core, followed by the introduction of the dioxolo group and the benzylpiperazine moiety. Reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity. Industrial production methods may involve scaling up these reactions using continuous flow techniques to enhance efficiency and reduce costs .
Chemical Reactions Analysis
8-((4-benzylpiperazin-1-yl)methyl)-6H-[1,3]dioxolo[4,5-g]chromen-6-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the benzylpiperazine moiety, where nucleophiles replace specific substituents under appropriate conditions.
Hydrolysis: The compound can undergo hydrolysis in the presence of acids or bases, leading to the breakdown of the dioxolo group and the formation of simpler products.
Scientific Research Applications
2.1 Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. It has been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, derivatives of 8-((4-benzylpiperazin-1-yl)methyl)-6H-[1,3]dioxolo[4,5-g]chromen-6-one have demonstrated effectiveness against several cancer cell lines in vitro.
2.2 Neuroprotective Effects
This compound has been investigated for its neuroprotective properties, particularly in models of neurodegenerative diseases such as Parkinson's disease. The inhibition of monoamine oxidase B (MAO-B) has been a focal point in research, suggesting that it may help alleviate symptoms associated with neurodegeneration by increasing levels of neurotransmitters like dopamine .
Table 1: Summary of Biological Activities
| Activity Type | Mechanism | Reference |
|---|---|---|
| Anticancer | Induces apoptosis | |
| Neuroprotection | MAO-B inhibition | |
| Antiviral | Potential antiviral activity |
Case Study: Neuroprotective Effects
In a study evaluating the effects of the compound on Parkinson's disease models using reserpine-induced mice, it was found to selectively inhibit MAO-B without affecting MAO-A activity. This selectivity is crucial as it suggests fewer side effects compared to non-selective MAO inhibitors .
Mechanism of Action
The mechanism of action of 8-((4-benzylpiperazin-1-yl)methyl)-6H-[1,3]dioxolo[4,5-g]chromen-6-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Substituent Variations at Position 8
The 8-position of the [1,3]dioxolo[4,5-g]chromen-6-one core is critical for modulating biological activity. Below is a comparative analysis of key derivatives:
Table 1: Structural and Functional Comparison of 8-Substituted Derivatives
Key Observations:
- Alkyl Chains (e.g., Propyl) : The 8-propyl derivative (FCS303) exhibits potent MAO-B inhibition, suggesting that lipophilic substituents enhance enzyme interaction.
- Methyl Group : Simpler substituents like methyl retain cytotoxicity, likely through DNA intercalation or topoisomerase inhibition.
- Piperazine Derivatives : The target compound’s (4-benzylpiperazin-1-yl)methyl group may improve solubility and receptor affinity compared to alkyl/aryl groups, as seen in related piperazine-containing drugs.
Cytotoxic Activity of Structural Analogs
Several [1,3]dioxolo[4,5-g]chromen-6-one derivatives demonstrate cytotoxic properties. For example:
- 7-Benzylidene-6,7-dihydro-8H-[1,3]dioxolo[4,5-g]chromen-8-one (4a) : Exhibited IC₅₀ values of 12.3 µM (MCF-7), 15.2 µM (T47D), and 18.7 µM (MDA-MB-231), indicating moderate potency against breast cancer.
- Natural Coumarins (e.g., Wharangin) : Isolated from spinach, these compounds highlight the natural bioactivity of the core scaffold.
The target compound’s piperazine moiety could enhance cellular uptake or target specificity compared to these analogs.
Enzymatic Inhibition Profiles
- MAO-B Inhibition : FCS303 (8-propyl) showed selective MAO-B inhibition (IC₅₀ = 0.42 µM), outperforming selegiline (IC₅₀ = 0.98 µM) in vitro. This suggests that 8-position alkylation optimizes MAO-B interaction.
- Hypothetical MAO-B Activity of Target Compound : The benzylpiperazine group may introduce steric or electronic effects that modulate MAO-B affinity, though experimental validation is required.
Biological Activity
The compound 8-((4-benzylpiperazin-1-yl)methyl)-6H-[1,3]dioxolo[4,5-g]chromen-6-one is a synthetic derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound features a complex structure characterized by a chromone core fused with a dioxole moiety and a benzylpiperazine substituent . The synthesis typically involves multi-step organic reactions which may include the alkylation of 6H-chromene derivatives with piperazine derivatives.
Table 1: Structural Features of the Compound
| Feature | Description |
|---|---|
| Molecular Formula | C₁₈H₁₈N₂O₃ |
| Molecular Weight | 302.35 g/mol |
| Key Functional Groups | Dioxole, Chromone, Piperazine |
Antitumor Activity
Research indicates that derivatives of benzylpiperazine, including our compound of interest, exhibit significant antitumor properties . A study on related compounds showed potent antiproliferative effects against various cancer cell lines, with IC50 values ranging from 0.029 to 0.147 μM for certain derivatives . The mechanism of action often involves cell cycle arrest and apoptosis induction.
Case Study: In Vitro Evaluation
In vitro studies demonstrated that the compound could effectively inhibit the growth of HepG2 cancer cells, showing its potential as an anticancer agent. Notably, it was found to induce G2/M phase arrest in the cell cycle and activate apoptotic pathways without significant cytotoxicity to normal cells .
Neuropharmacological Effects
The benzylpiperazine moiety is known for its influence on neurotransmitter systems. Compounds with this structure have been investigated for their potential in treating neurological disorders. Preliminary studies suggest that they may modulate serotonin and dopamine receptors, which could be beneficial in conditions like depression and anxiety.
Antimicrobial Properties
Emerging evidence suggests that this class of compounds may also possess antimicrobial activity . Specific derivatives have shown effectiveness against various bacterial strains, making them candidates for further development in antibiotic therapies .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Cell Proliferation : The compound disrupts the normal cell cycle progression.
- Induction of Apoptosis : It promotes programmed cell death in cancerous cells.
- Receptor Modulation : Interaction with serotonin and dopamine receptors may contribute to its neuropharmacological effects.
| Mechanism | Description |
|---|---|
| Cell Cycle Arrest | Induces G2/M phase arrest |
| Apoptosis Induction | Triggers intrinsic apoptotic pathways |
| Receptor Interaction | Modulates neurotransmitter systems |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
